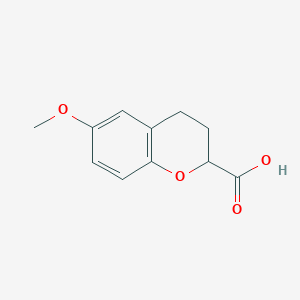

6-Methoxychroman-2-carboxylic acid

概述

描述

6-Methoxychroman-2-carboxylic acid is a chemical compound with the molecular formula C11H12O4 It is a derivative of chroman, a bicyclic organic compound, and features a methoxy group at the 6th position and a carboxylic acid group at the 2nd position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxychroman-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as esterification, cyclization, and subsequent hydrolysis to obtain the final carboxylic acid product .

化学反应分析

Types of Reactions

6-Methoxychroman-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

科学研究应用

6-Methoxychroman-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Research explores its potential therapeutic applications, such as inhibitors of specific enzymes or pathways.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 6-Methoxychroman-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of nuclear factor-kB (NF-kB), a transcription factor involved in inflammatory responses. This inhibition occurs through the interference with the nuclear translocation of NF-kB, thereby reducing the expression of pro-inflammatory genes .

相似化合物的比较

Similar Compounds

- 6-Hydroxy-7-methoxychroman-2-carboxylic acid

- 7-Methylchroman-2-carboxylic acid

- 6-Methylchroman-2-carboxylic acid

Uniqueness

6-Methoxychroman-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and potential biological activities, making it a valuable compound for various research applications .

生物活性

6-Methoxychroman-2-carboxylic acid (MCA) is a compound of considerable interest in pharmacology and biochemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms, effects on various cell types, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C11H12O4

- Molecular Weight : 220.21 g/mol

- Functional Groups : Methoxy group (-OCH3) at the 6th position and a carboxylic acid group (-COOH) at the 2nd position.

MCA primarily acts as an inhibitor of Nuclear Factor-kappa B (NF-κB) , a transcription factor involved in inflammatory responses and cancer progression. By inhibiting NF-κB, MCA can modulate several biochemical pathways:

- Reduction of Inflammatory Responses : Inhibition of NF-κB leads to decreased expression of pro-inflammatory cytokines.

- Anticancer Activity : By preventing NF-κB from activating genes that promote cell survival and proliferation, MCA exhibits potential as an anticancer agent.

1. Antioxidant Properties

MCA has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies indicate that it effectively scavenges free radicals, thereby reducing oxidative damage in various biological systems .

2. Anti-inflammatory Effects

Research shows that MCA can significantly reduce inflammation in vitro and in vivo by inhibiting the activation of NF-κB. This effect has been observed in macrophage cell lines stimulated with lipopolysaccharides (LPS) .

3. Cytotoxicity Against Cancer Cells

MCA exhibits cytotoxic effects against various cancer cell lines:

These findings suggest that MCA could serve as a lead compound for developing new anticancer therapies.

Study on Antioxidant Activity

A study evaluated the antioxidant efficacy of MCA in animal fats and vegetable oils, demonstrating its potential to inhibit lipid peroxidation effectively. The results indicated that MCA could be beneficial in food preservation and health applications .

Study on Cytotoxicity

In a comparative study involving chromone derivatives, MCA was found to have moderate cytotoxicity against leukemia and breast cancer cells, confirming its potential as an anticancer agent .

Pharmacokinetics

MCA shows high gastrointestinal absorption and is capable of crossing the blood-brain barrier (BBB), making it a candidate for central nervous system-related therapeutic applications.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 6-Methoxychroman-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclization of substituted phenolic precursors followed by carboxylation. Key parameters include solvent polarity (e.g., using THF or DMF), temperature control (60–80°C), and catalytic systems (e.g., Pd/C for hydrogenation steps). Yield optimization requires monitoring intermediates via HPLC and adjusting stoichiometric ratios of methoxy-substituted precursors .

Q. How is the crystal structure of this compound characterized, and what structural parameters are critical for its reactivity?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include bond angles (e.g., C2-C1-O7 for the methoxy group, typically ~109.5°) and torsion angles in the chroman ring. Data collection at low temperatures (e.g., 113 K) minimizes thermal motion artifacts, with R factors < 0.03 indicating high precision .

Q. What spectroscopic techniques are employed to confirm the identity and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Methoxy protons resonate at δ 3.2–3.5 ppm; carboxylic acid protons (if present) appear broadened at δ 10–12 ppm.

- FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and methoxy C-O stretch at ~1250 cm⁻¹.

- HPLC-MS : Purity >95% confirmed via reverse-phase C18 columns with ESI-MS detecting [M-H]⁻ ions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Conduct systematic reviews with inclusion/exclusion criteria (e.g., assay type, cell lines, dosage ranges). Use meta-analysis to quantify heterogeneity (I² statistic) and subgroup analyses to identify confounding variables (e.g., solvent effects in cell-based assays). Dose-response modeling can reconcile discrepancies in potency metrics .

Q. What experimental strategies are used to study the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via UPLC-MS.

- Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life using Arrhenius equations. Solid-state stability is assessed via PXRD to detect polymorphic changes .

Q. What computational approaches predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites (e.g., Fukui indices).

- Molecular Dynamics (MD) : Simulate solvent interactions to identify aggregation-prone conditions.

- Retrosynthetic Tools : Use open-source platforms (e.g., RDKit) to propose viable precursors and assess synthetic accessibility scores .

Q. Key Challenges in Current Research

属性

IUPAC Name |

6-methoxy-3,4-dihydro-2H-chromene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-8-3-5-9-7(6-8)2-4-10(15-9)11(12)13/h3,5-6,10H,2,4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIMOLJFMUBRTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。